Methan-d2-ol

Description

The exact mass of the compound Dideuterio-hydroxy-methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methan-d2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methan-d2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

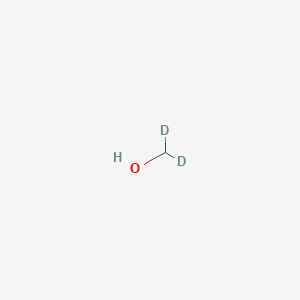

Structure

3D Structure

Properties

IUPAC Name |

dideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

34.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28563-35-1 | |

| Record name | 28563-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methan-d2-ol CAS number and molecular structure data

An In-Depth Technical Guide to Methan-d2-ol (CD₂HOH)

Abstract

This technical guide provides a comprehensive overview of Methan-d2-ol (CAS No: 28563-35-1), a deuterated isotopologue of methanol. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, molecular structure, and spectroscopic characteristics. Furthermore, it presents a validated synthesis protocol and outlines its critical applications as an isotopic tracer, a tool in pharmacokinetic studies, and as an internal standard in analytical chemistry. The guide emphasizes the scientific rationale behind experimental methodologies, ensuring a deep, actionable understanding for advanced applications.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. The substitution of an atom with one of its isotopes, while minimally altering the molecule's chemical reactivity, imparts a unique physical signature that can be exploited for a variety of analytical and mechanistic investigations. Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable. Its mass, double that of protium (¹H), leads to distinct vibrational frequencies in chemical bonds and a significant mass shift detectable by mass spectrometry.

Methan-d2-ol (CD₂HOH) is a partially deuterated form of methanol where two of the three methyl hydrogens have been replaced by deuterium. This specific labeling pattern makes it a versatile reagent and probe. In drug development, understanding a drug candidate's metabolic fate is paramount. Deuterium labeling can be used to investigate metabolic pathways and, through the kinetic isotope effect (KIE), to strategically slow metabolic processes, thereby enhancing a drug's pharmacokinetic profile. This guide offers a detailed exploration of Methan-d2-ol, from its core properties to its practical application in the laboratory.

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. Methan-d2-ol is identified by the CAS number 28563-35-1.[1][2][3] Its molecular formula, CD₂HOH, results in a molecular weight of approximately 34.05 g/mol .[2]

Core Identification and Physical Data

The essential identifiers and physical properties of Methan-d2-ol are summarized below for quick reference. These values are critical for experimental design, safety considerations, and analytical method development.

| Property | Value | Source |

| CAS Number | 28563-35-1 | [1][2] |

| Molecular Formula | CD₂HOH | [1][2] |

| Synonyms | Methanol-d2,OH; Methyl-d2 alcohol | [1][3] |

| Molecular Weight | 34.05 g/mol | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Density | 0.840 g/mL at 25 °C | [4] |

| Boiling Point | 65.4 °C | [4] |

| Refractive Index | n20/D 1.326 | [4] |

| InChI Key | OKKJLVBELUTLKV-DICFDUPASA-N | [4] |

| SMILES | [2H]C([2H])O | [4] |

Molecular Structure

The structure of Methan-d2-ol is analogous to methanol, featuring a tetrahedral carbon atom bonded to two deuterium atoms, one hydrogen atom, and a hydroxyl group. The presence of both deuterium and hydrogen on the methyl carbon makes it a chiral center if the deuterium and hydrogen atoms are considered distinct, though it is typically handled as an achiral solvent.

Caption: 2D representation of the Methan-d2-ol (CD₂HOH) structure.

Synthesis and Isotopic Purity Verification

The synthesis of specifically labeled isotopologues like Methan-d2-ol requires precise control over reagents and reaction conditions. While various methods exist for producing deuterated methanols, a common and reliable approach involves the reduction of a carbonyl compound with a deuterated reducing agent.[5]

General Synthesis Workflow

The synthesis and purification of Methan-d2-ol follows a logical progression from precursor selection to final product validation. This workflow ensures high chemical and isotopic purity.

Caption: General workflow for the synthesis and validation of Methan-d2-ol.

Experimental Protocol: Synthesis via Reduction

This protocol describes a laboratory-scale synthesis of Methan-d2-ol. The causality for this choice rests on the high efficiency and isotopic specificity of metal deuteride reagents.

Objective: To synthesize Methan-d2-ol (CD₂HOH) from paraformaldehyde using lithium aluminum deuteride (LiAlD₄) as the reducing agent.

Materials:

-

Paraformaldehyde, (CH₂O)n

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or THF

-

Deuterium oxide (D₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon gas)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Reagent Preparation: In the flask, suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether. The choice of an anhydrous ether is critical as LiAlD₄ reacts violently with water.

-

Precursor Addition: Slowly add a solution or suspension of paraformaldehyde in anhydrous diethyl ether to the LiAlD₄ suspension via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. This step reduces the carbonyl groups to deuterated methyl groups.

-

Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O. The use of D₂O is a self-validating step to prevent isotopic dilution of the product. This will produce CD₂HOD. A subsequent exchange with a small amount of H₂O or allowing for exchange with atmospheric moisture will yield the desired CD₂HOH.

-

Workup: Filter the resulting salts (lithium and aluminum hydroxides) and wash them thoroughly with fresh anhydrous diethyl ether.

-

Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and purify the resulting liquid by fractional distillation. Collect the fraction boiling at approximately 65 °C.

-

Verification: Analyze the final product for chemical purity using Gas Chromatography (GC) and for isotopic purity and structure confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The unique properties of Methan-d2-ol make it a valuable tool in several scientific domains, particularly in the pharmaceutical industry.

Mechanistic and Tracer Studies

As an isotopically labeled solvent or reagent, CD₂HOH can be used to trace the origin of atoms in a chemical reaction or a biological pathway. By tracking the deuterium labels using MS or NMR, researchers can elucidate complex reaction mechanisms.

Pharmacokinetic and Metabolic Profiling (DMPK)

In drug discovery, deuteration is a key strategy to modulate a drug's metabolic profile. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage. This phenomenon, the kinetic isotope effect (KIE), can slow down metabolic processes that involve C-H bond breaking, such as oxidation by cytochrome P450 enzymes.

While Methan-d2-ol itself is not a therapeutic, it serves as a crucial building block for synthesizing more complex deuterated drug candidates. By incorporating a CD₂H- group at a known metabolic soft spot, drug developers can potentially:

-

Increase the drug's half-life.

-

Reduce the formation of toxic metabolites.

-

Improve the overall safety and efficacy profile of the therapeutic.

Analytical Internal Standards

Quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) requires high-purity internal standards. An ideal internal standard co-elutes with the analyte but is distinguishable by mass. A deuterated version of the analyte is the gold standard for this purpose. Methan-d2-ol can be used to synthesize deuterated metabolites or reference standards, which, when added to a biological sample (e.g., plasma or urine) at a known concentration, allow for precise quantification of the non-deuterated target molecule by correcting for variations in sample preparation and instrument response.

Conclusion

Methan-d2-ol (CAS: 28563-35-1) is more than just a labeled solvent; it is a strategic tool for innovation in chemistry and pharmacology. Its well-defined physical properties, coupled with the unique characteristics imparted by its deuterium labels, provide researchers with a powerful means to investigate reaction mechanisms, enhance the properties of drug candidates, and improve the accuracy of analytical measurements. The methodologies for its synthesis are well-established, allowing for the production of high-purity material essential for these sensitive applications. As the demand for more sophisticated molecular probes and metabolically stable drugs continues to grow, the importance of selectively deuterated building blocks like Methan-d2-ol will undoubtedly increase.

References

-

CP Lab Safety. Methan-d2-ol, min 98 atom% D, 5 grams. [Link]

-

Canadian Science Publishing. SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. [Link]

- Google Patents.

- Google Patents.

Sources

Safety Data Sheet (SDS) and handling of Methan-d2-ol

Strategic Handling and Safety Architecture for Methanol-d2 ( )

Content Type: Technical Safety & Operations Guide

Target Audience: Research Scientists, NMR Spectroscopists, and DMPK Specialists

Compound Focus: Methanol-d2 (Hydroxymethyl-d2,

Executive Summary: The Isotopic Paradox

Methanol-d2 (

Furthermore, the utility of Methanol-d2 in NMR spectroscopy and metabolic tracing relies entirely on its isotopic purity. This guide serves two masters: protecting the operator from the molecule and protecting the molecule from the environment (moisture) .

Physicochemical & Toxicological Matrix[1]

The substitution of hydrogen with deuterium (

Table 1: Comparative Properties of Methanol Isotopologues

| Property | Methanol ( | Methanol-d2 ( | Methanol-d4 ( | Significance |

| CAS Number | 67-56-1 | 28563-35-1 | 811-98-3 | Unique identifier for inventory tracking. |

| Molecular Weight | 32.04 g/mol | 34.05 g/mol | 36.07 g/mol | Affects gravimetric calculations in stoichiometry. |

| Flash Point | 11°C (52°F) | ~11°C | 11°C | High Flammability Risk. Same handling as Class IB flammables. |

| Hygroscopicity | High | Critical | Critical | Absorption of atmospheric |

| Toxicity Target | Optic Nerve / CNS | Optic Nerve / CNS | Optic Nerve / CNS | Causes blindness and anion gap metabolic acidosis. |

| Metabolic Rate | Baseline | Retarded (Primary KIE) | Retarded | C-D bond breakage is slower than C-H, potentially delaying toxic metabolite formation. |

The "Silent Killer" Mechanism: Kinetic Isotope Effect

Understanding the toxicology of Methanol-d2 requires analyzing the metabolic bottleneck. Methanol toxicity is not intrinsic to the alcohol itself but to its metabolites: formaldehyde and formate .

The conversion of Methanol to Formaldehyde is catalyzed by Alcohol Dehydrogenase (ADH) . This step involves breaking a Carbon-Hydrogen (C-H) bond.

-

Mechanism: In Methanol-d2 (

), the enzyme must break a Carbon-Deuterium (C-D) bond. -

The KIE Factor: The C-D bond is stronger (lower zero-point energy) than the C-H bond. This results in a Primary Kinetic Isotope Effect (

) . -

Clinical Implication: Metabolism may be significantly slower. An exposed researcher might not exhibit classic symptoms (visual disturbances, acidosis) as quickly as with standard methanol, leading to a false sense of security while the parent compound accumulates.

Diagram 1: Metabolic Pathway & KIE Bottleneck

Figure 1: The metabolic activation of Methanol-d2. Note the primary kinetic isotope effect at the ADH step, which acts as the rate-limiting bottleneck.

Operational Handling Protocols

To maintain the integrity of the reagent (costing ~50x more than standard methanol) and ensure safety, a "Zero-Moisture, Closed-System" approach is required.

The Enemy: Proton Exchange

Methanol-d2 has a labile proton on the hydroxyl group (if it is

Storage Architecture

-

Vessel: Store only in borosilicate glass ampoules or septa-sealed vials (Sure/Seal™ type).

-

Environment: Flammables cabinet, but secondary containment must be a desiccator containing active desiccant (e.g., Drierite or molecular sieves).

-

Temperature: Ambient is acceptable, but refrigeration (

) reduces vapor pressure, lowering inhalation risk upon opening.

Transfer Protocol: The "Argon Blanket"

Objective: Transfer Methanol-d2 from a stock bottle to an NMR tube without atmospheric contact.

Equipment:

-

Schlenk line (Nitrogen or Argon) or Glove Box.

-

Oven-dried NMR tubes (stored at

, cooled in desiccator). -

Gas-tight syringe with long needle (PTFE tipped plunger preferred).

Step-by-Step Workflow:

-

Purge: Flush the syringe with dry inert gas (

or -

Pressure Equalization: Insert a relief needle (connected to an inert gas bubbler) into the Methanol-d2 septum before withdrawing liquid. This prevents a vacuum that could suck in humid air.

-

Withdrawal: Draw the required volume (typically

mL) slowly to avoid cavitation. -

Dispensing: Inject directly into the NMR tube.

-

Capping: Cap the NMR tube immediately. For long-term storage, wrap the cap with Parafilm or use a flame-seal if the sample is sensitive.

Diagram 2: Inert Transfer Workflow

Figure 2: Critical path for handling Methanol-d2 to prevent moisture ingress and isotopic dilution.

Emergency Response & First Aid

CRITICAL WARNING: Methanol-d2 poisoning is a medical emergency. Do not wait for symptoms to appear.

| Scenario | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored.[1] | High vapor pressure allows rapid pulmonary absorption. |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol to wash skin (enhances absorption). | Dermal absorption is rapid and contributes to systemic toxicity. |

| Eye Contact | Flush with water for 15 min.[1][2] Remove contact lenses.[1] | Direct irritant; systemic absorption can still cause optic nerve damage. |

| Ingestion | Do NOT induce vomiting. Transport to ER immediately. | Aspiration risk.[1][2][3][4][5][6][7] Vomiting does not prevent absorption.[1] |

Antidote Protocol (Clinical Reference)

-

Fomepizole (4-methylpyrazole): The gold standard. It inhibits Alcohol Dehydrogenase (ADH).

-

Ethanol: Competitive substrate. ADH prefers Ethanol over Methanol (approx. 10-20x higher affinity).

-

Relevance to Methanol-d2: Because Methanol-d2 is metabolized slower (due to KIE), the window for effective antidote administration might theoretically be wider, but standard methanol protocols must be initiated immediately regardless of this theoretical margin.

Waste Disposal & Decontamination

-

Segregation: Do not mix Methanol-d2 waste with general organic solvents if isotopic recovery is planned (rare, but possible for large quantities).

-

Labeling: Clearly label as "Deuterated Methanol Waste" – Flammable/Toxic.

-

Evaporation: Do not allow to evaporate in fume hoods as a disposal method. This releases toxic vapors and is an EPA violation.

-

Incineration: Must be disposed of via a licensed chemical waste contractor for high-temperature incineration.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 887: Methanol. PubChem. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). Methanol: Systemic Agent. NIOSH Emergency Response Safety and Health Database. Available at: [Link]

- Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry. (Discusses ADH mechanisms and KIE).

An In-depth Technical Guide to the Thermodynamic Stability of Methan-d2-ol in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, has emerged as a critical strategy in modern drug development, offering pathways to enhance the metabolic stability and pharmacokinetic profiles of therapeutic compounds.[1][2][3] A fundamental understanding of the thermodynamic stability of these deuterated molecules in solution is paramount for predicting their behavior in physiological environments and for optimizing their design. This guide provides a comprehensive technical exploration of the thermodynamic stability of a model deuterated compound, Methan-d2-ol (CH₂DOH), in solution. We will delve into the theoretical underpinnings of thermodynamic isotope effects, detail rigorous experimental methodologies for their quantification, and outline computational approaches for predictive modeling. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, providing both foundational knowledge and practical insights into the thermodynamic landscape of deuterated molecules.

Introduction: The Significance of Deuteration in Modern Drug Discovery

The strategic replacement of hydrogen atoms with deuterium in drug candidates, a process known as deuteration, has gained significant traction in pharmaceutical research. This seemingly minor isotopic substitution can profoundly alter a molecule's metabolic fate by leveraging the kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed metabolic reactions.[2] This can result in a number of favorable pharmacokinetic outcomes:

-

Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life, potentially reducing dosing frequency.[3][4]

-

Enhanced Bioavailability: Reduced first-pass metabolism can increase the concentration of the active drug in systemic circulation.[2][4]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts.[4]

Beyond the kinetic advantages, the thermodynamic stability of a deuterated compound in solution dictates its solubility, partitioning behavior, and interactions with its biological target. Therefore, a thorough understanding of the thermodynamic principles governing these molecules is essential for rational drug design and development. This guide will use Methan-d2-ol (CH₂DOH) as a case study to explore these fundamental concepts.

Theoretical Framework: The Thermodynamic Isotope Effect

The thermodynamic isotope effect (TIE), also known as the equilibrium isotope effect, refers to the change in the equilibrium constant of a reaction upon isotopic substitution.[5] Unlike the more commonly discussed kinetic isotope effect, which pertains to reaction rates, the TIE governs the relative stability of reactants and products at equilibrium.

The origin of the TIE lies in the differences in the vibrational zero-point energies (ZPEs) of isotopologues. The ZPE is the lowest possible energy that a quantum mechanical system may have. Due to its greater mass, a deuterium atom has a lower vibrational frequency in a chemical bond compared to a protium (¹H) atom. This results in a lower ZPE for the C-D bond compared to the C-H bond.

The Gibbs free energy (G) of a molecule is a key determinant of its thermodynamic stability and is defined by the equation:

G = H - TS

where H is the enthalpy, T is the temperature, and S is the entropy. The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity.[6][7]

For an isotope exchange reaction, such as:

CH₃OH + D₂O ⇌ CH₂DOH + HDO

The equilibrium constant (K_eq) is related to the standard Gibbs free energy change (ΔG°) by:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature. A K_eq greater than 1 indicates that the products are thermodynamically favored at equilibrium. The TIE on this equilibrium is the ratio of the equilibrium constant for the reaction with the light isotope to that with the heavy isotope.[5]

The thermodynamic stability of CH₂DOH in a given solvent is influenced by a complex interplay of factors, including:

-

Intermolecular Interactions: Hydrogen bonding between the hydroxyl group of methanol and solvent molecules is a primary determinant of its stability in protic solvents. Deuteration can subtly alter the strength and nature of these hydrogen bonds.[8]

-

Solvent Organization: The presence of the deuterated solute can affect the local structure and entropy of the surrounding solvent molecules.

-

Vibrational Contributions: Changes in the vibrational modes of the molecule upon deuteration contribute to differences in enthalpy and entropy.

Experimental Determination of Thermodynamic Stability

Precise experimental measurement is crucial for validating theoretical models and for providing the accurate thermodynamic data needed for drug development. The following sections detail key experimental protocols for determining the thermodynamic stability of Methan-d2-ol in solution.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions in solution.[4] This allows for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[9] While often used for binding studies, ITC can also be adapted to measure the enthalpy of solution.

-

Instrument Preparation:

-

Thoroughly clean the sample and reference cells of the ITC instrument with detergent, followed by extensive rinsing with deionized water and the experimental buffer or solvent.

-

Ensure the instrument is equilibrated at the desired experimental temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Prepare a solution of the desired solvent (e.g., water, ethanol, or a buffer).

-

Accurately weigh a small amount of CH₂DOH. For the determination of the enthalpy of solution, the CH₂DOH will be the titrant.

-

Degas both the solvent and the CH₂DOH solution to prevent the formation of air bubbles during the experiment.[9]

-

-

ITC Experiment:

-

Fill the sample cell with the pure solvent.

-

Load the injection syringe with the CH₂DOH.

-

Perform a series of small, sequential injections of CH₂DOH into the solvent-filled sample cell.

-

The instrument will measure the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change for that injection.

-

The enthalpy of solution (ΔH_soln) can be determined from the cumulative heat changes as a function of the concentration of CH₂DOH in the cell.

-

| Solute | Solvent | ΔH_soln (kJ/mol) |

| CH₃OH | Water | Value to be determined |

| CH₂DOH | Water | Value to be determined |

| CH₃OH | Ethanol | Value to be determined |

| CH₂DOH | Ethanol | Value to be determined |

Note: This table is a template for presenting experimentally determined data. Specific values would be populated from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive technique that can be used to determine the equilibrium constants of isotope exchange reactions.[10][11] By quantifying the relative concentrations of the different isotopologues at equilibrium, the Gibbs free energy difference between them can be calculated.

-

Sample Preparation:

-

Prepare a solution containing a known concentration of CH₃OH in a deuterated solvent that can participate in hydrogen exchange, such as D₂O or methanol-d4 (CD₃OD).

-

Include an internal standard with a known concentration for accurate quantification.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample at a constant, precisely controlled temperature.

-

Allow sufficient time for the H/D exchange reaction to reach equilibrium. This can be monitored by acquiring spectra at different time points until no further changes in the relative peak integrals are observed.

-

-

Data Analysis:

-

Identify the resonance signals corresponding to the methyl protons (CH₃ and CH₂D) and the hydroxyl proton (OH and OD, though the OD signal is typically not observed in ¹H NMR). The signal for the CH₂D group will be a triplet due to coupling with deuterium.

-

Carefully integrate the signals for the CH₃ and CH₂D groups.

-

The equilibrium constant (K_eq) for the exchange reaction can be calculated from the ratio of the integrated peak areas, taking into account the stoichiometry of the reaction.

-

Caption: H/D exchange equilibrium between methanol and heavy water.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the thermodynamic properties of molecules.[12][13] DFT calculations can be used to determine the Gibbs free energy, enthalpy, and entropy of CH₂DOH and its non-deuterated counterpart, allowing for a theoretical estimation of the thermodynamic isotope effect.

-

Structure Optimization:

-

Build the 3D structures of CH₃OH and CH₂DOH.

-

Perform a geometry optimization calculation to find the lowest energy conformation of each molecule in the gas phase.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized structures. This is essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.[14]

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Solvation Modeling:

-

To model the behavior in solution, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).[15][16] This approximates the solvent as a continuous dielectric medium.

-

Perform single-point energy calculations on the gas-phase optimized structures within the chosen solvent model to obtain the solvation free energy.

-

-

Calculation of Thermodynamic Properties:

-

The Gibbs free energy in solution is calculated by adding the solvation free energy to the gas-phase Gibbs free energy obtained from the frequency calculation.

-

The standard Gibbs free energy of formation can then be calculated by subtracting the Gibbs free energies of the constituent elements in their standard states.[17][18]

-

Caption: Workflow for DFT calculation of thermodynamic properties.

| Molecule | Property | Gas Phase (kJ/mol) | Aqueous Solution (kJ/mol) |

| CH₃OH | ΔG°_f | Value | Value |

| ΔH°_f | Value | Value | |

| S° | Value (J/mol·K) | Value (J/mol·K) | |

| CH₂DOH | ΔG°_f | Value | Value |

| ΔH°_f | Value | Value | |

| S° | Value (J/mol·K) | Value (J/mol·K) |

Note: This table is a template for presenting computationally derived data. Specific values would be populated from DFT calculations.

Factors Influencing the Thermodynamic Stability of Methan-d2-ol in Solution

The thermodynamic stability of CH₂DOH in solution is a nuanced property influenced by several interconnected factors.

-

Solvent Polarity and Hydrogen Bonding Capacity: In protic solvents like water and alcohols, hydrogen bonding is the dominant intermolecular interaction. The slightly lower zero-point energy of the O-D bond compared to the O-H bond can lead to subtle differences in hydrogen bond strength and dynamics.[8] In aprotic solvents, dipole-dipole interactions will be more significant, and the effect of deuteration on these interactions is generally smaller.

-

Temperature: The Gibbs free energy is temperature-dependent (G = H - TS). The entropic contribution (-TS) becomes more significant at higher temperatures. Therefore, the relative stability of CH₂DOH and CH₃OH can change with temperature.

-

Concentration: At higher concentrations, solute-solute interactions become more important. The formation of methanol clusters and the influence of deuteration on these clusters can affect the overall thermodynamic properties of the solution.

Conclusion and Future Perspectives

The thermodynamic stability of deuterated compounds in solution is a critical parameter in modern drug design. As demonstrated with the model compound Methan-d2-ol, a combination of experimental techniques, such as Isothermal Titration Calorimetry and NMR spectroscopy, and computational methods like Density Functional Theory, can provide a comprehensive understanding of the thermodynamic isotope effect.

While this guide provides a foundational framework, further research is needed to build a comprehensive database of thermodynamic data for a wider range of deuterated molecules in various pharmaceutically relevant solvents. Such data will be invaluable for refining predictive models and for accelerating the development of safer and more effective deuterated drugs. The continued synergy between experimental and computational approaches will undoubtedly be at the forefront of these future endeavors.

References

- AquigenBio.

- Benchchem.

- Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025-05-20).

- Clearsynth Discovery.

- Grim, R. J. A. et al. DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Phys. Chem. Chem. Phys.2019, 21, 18246-18257.

- Goerigk, L. et al. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angew. Chem. Int. Ed.2022, 61, e202115533.

- Mora-Diez, N. et al. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules2021, 26, 7685.

-

Solvent Isotope Effect. Chem-Station Int. Ed. (2024-04-27). [Link]

-

Reddit. Hydrogen Bonding. (2025-01-03). [Link]

- Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. J. Chem. Educ.2010, 87, 7, 742–744.

-

Hashmi, M. A. Tutorial 22 | How to Use Isotopes in Gaussian Calculations. YouTube. (2022-06-26). [Link]

-

DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

The values of the calculated frequencies of the deuterated isotopomers of methanol molecule and the experimental ones. ResearchGate. [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

- Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Methods in Enzymology2016, 566, 255-281.

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

-

Chemguide. AN INTRODUCTION TO GIBBS FREE ENERGY. [Link]

-

Gibbs Free Energy. [Link]

-

Tutorial 2: entropy of mixing of methanol+water. DoSPT. (2017-12-28). [Link]

- Oyama, T. et al. Laboratory Measurement of CH 2 DOH Line Intensities in the Millimeter-wave Region. The Astrophysical Journal2023, 956, 2.

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. (2023-09-08). [Link]

-

Efficient first-principles approach to Gibbs free energy with thermal expansion. arXiv. (2024-05-23). [Link]

- TAO-DFT with the Polarizable Continuum Model. International Journal of Molecular Sciences2020, 21, 12, 4287.

-

Thermochemistry in Gaussian. Gaussian. (2000-04-19). [Link]

- Barone, V. et al. Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. J. Phys. Chem. A2019, 123, 21, 4675–4685.

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

- Explicitly Representing the Solvation Shell in Continuum Solvent Calculations. J. Chem. Theory Comput.2007, 3, 4, 1498–1506.

-

Calculating Free Energy Changes in Continuum Solvation Models. ResearchGate. (2025-08-07). [Link]

-

Enthalpy of Solution. Chemistry LibreTexts. (2025-05-27). [Link]

-

Standard values of enthalpies of dissolution (Δ sol H°, kJ/mol) of... ResearchGate. [Link]

- Goodwin, R. D. Methanol Thermodynamic Properties From 176 to 673 K at Pressures to 700 Bar.

-

DFT Study of Solvent Effects for Some Organic Molecules Using a Polarizable Continuum Model. Semantic Scholar. (2006-05-27). [Link]

- Parise, B. et al. Detection of doubly-deuterated methanol in the solar-type protostar IRAS16293−2422. Astronomy & Astrophysics2002, 393, L49-L53.

-

Enthalpy of solvation correlations for organic solutes and gases dissolved in dichloromethane and 1,4-dioxane. ResearchGate. (2026-01-09). [Link]

-

Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. (2023-01-26). [Link]

-

Calculating Gibbs free energy for the reaction of burning methanol. Chemistry Stack Exchange. (2020-05-12). [Link]

- Liley, P. E. Thermodynamic properties of methanol. Chem. Eng. (N.Y.)1982, 89, 24.

-

Entropy (ΔS), Gibbs free energy (ΔG), and enthalpy (ΔH) changes from methanol dehydration to the DME reaction as functions of the reaction temperature. ResearchGate. [Link]

-

CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of... Doc Brown's Chemistry. [Link]

-

Thermodynamic Properties of Methanol in the Critical and Supercritical Regions. ResearchGate. (2015-01-05). [Link]

- Taniguchi, K. et al. A survey of CH2DOH towards starless and pre-stellar cores in the Taurus molecular cloud. Monthly Notices of the Royal Astronomical Society2021, 500, 2, 1845–1853.

-

Consider the evaporation of methanol at 25.0 °C : CH3OH(l). Tro 4th Edition Ch 18 Problem 70a. Pearson. [Link]

- Sato, O. et al. Thermodynamic analysis of alcohol effect on thermal stability of proteins. J. Biosci. Bioeng.2010, 110, 6, 689-695.

-

Methanol (data page). Wikipedia. [Link]

-

Enthalpy of Solution. Chemistry LibreTexts. (2023-01-29). [Link]

-

Consider the evaporation of methanol at 25.0 °C : CH3OH(l). Tro 4th Edition Ch 18 Problem 70b. Pearson. [Link]

-

Entropy of Phase Transitions. YouTube. (2020-07-28). [Link]

-

How to deal with rotational and translation contributions to thermochemical/entropy corrections in solution vs gas-phase?. ResearchGate. (2016-07-12). [Link]

Sources

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. Effect of pressure on deuterium isotope effects of yeast alcohol dehydrogenase: evidence for mechanical models of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 6. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kpfu.ru [kpfu.ru]

- 14. gaussian.com [gaussian.com]

- 15. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. TAO-DFT with the Polarizable Continuum Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methan-d2-ol refractive index and density specifications

Technical Whitepaper: Physicochemical Characterization of Methan-d2-ol ( )

Executive Summary

Methan-d2-ol (Methanol-d2,

This guide provides the definitive physicochemical specifications for Methan-d2-ol (CAS 28563-35-1), distinguishing it from other isotopologues, and outlines rigorous protocols for its handling and characterization.

Part 1: Molecular Identity & Isotopic Specifications

Precise identification is paramount in isotope chemistry. "Methanol-d2" can be ambiguous in non-standard nomenclature; however, Methan-d2-ol specifically refers to the

| Parameter | Specification |

| Chemical Name | Methan-d2-ol |

| Synonyms | Methanol-d2; Dideuteriomethanol; Methyl-d2 alcohol |

| CAS Number (Labeled) | 28563-35-1 |

| CAS Number (Unlabeled) | 67-56-1 |

| Chemical Formula | |

| Molecular Weight | 34.05 g/mol |

| Isotopic Purity | Typically |

| Structure | Methyl group contains 1 H and 2 D; Hydroxyl group contains H. |

Isotope Effect Logic

The substitution of Hydrogen (

-

Mass Increase: Deuterium is approx. twice the mass of Hydrogen, significantly increasing density.

-

Vibrational Frequency: The C-D bond is stronger and shorter than the C-H bond (lower zero-point energy), reducing the molar volume slightly and altering the polarizability, which lowers the refractive index.

Figure 1: Mechanistic flow of isotopic substitution effects on bulk physical properties.

Part 2: Physicochemical Specifications

The following data represents the authoritative specifications for Methan-d2-ol (

Density and Refractive Index Table

| Property | Methanol ( | Methan-d2-ol ( | Methanol-d4 ( |

| Density ( | 0.7914 (at 25°C) | 0.840 (at 25°C) | 0.888 (at 25°C) |

| Refractive Index ( | 1.329 | 1.326 | 1.323 |

| Boiling Point | 64.7°C | 65.4°C | 65.4°C |

| Flash Point | 11°C | 11°C | 11°C |

Critical Note on Temperature: Density is specified at 25°C , while Refractive Index is standardly reported at 20°C . Methanol has a high coefficient of thermal expansion; ensure temperature correction is applied if measuring at deviating temperatures.

Data Analysis

-

Density: The density of Methan-d2-ol (0.840 g/mL) is approximately 6.1% higher than non-deuterated methanol. This correlates directly with the mass ratio increase (

). -

Refractive Index: The Refractive Index (RI) drops from 1.329 to 1.326. This inverse isotope effect on RI is characteristic of deuterated solvents, caused by the lower polarizability of the C-D bond compared to the C-H bond.

Part 3: Measurement & Handling Protocols

To validate these specifications in a laboratory setting, strict protocols must be followed to prevent H/D exchange (hygroscopicity) and temperature errors.

Protocol 1: High-Precision Density & RI Measurement

Equipment: Oscillating U-tube density meter (e.g., Anton Paar DMA series) coupled with a digital refractometer (e.g., Abbemat).

-

System Cleaning:

-

Flush system with HPLC-grade acetone, followed by dry air.

-

Crucial Step: Flush with a "sacrificial" aliquot of Methan-d2-ol to remove any residual protons or moisture on the sensor walls.

-

-

Temperature Equilibration:

-

Set the Peltier thermostat to exactly 20.00°C for RI and 25.00°C for Density.

-

Allow 5 minutes of stabilization.

-

-

Sample Injection:

-

Inject 1–2 mL of sample using a gas-tight glass syringe. Avoid plastic syringes which may leach plasticizers or retain moisture.

-

Check for microbubbles (visual inspection via camera).

-

-

Measurement:

-

Record values only when drift is

units/min.

-

Protocol 2: Preventing Isotopic Dilution

Methan-d2-ol is hygroscopic. Atmospheric moisture (

-

Storage: Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Septum Use: Always withdraw via a septum; never open the bottle cap to humid air.

Figure 2: Workflow for handling hygroscopic deuterated solvents to ensure data integrity.

Part 4: Applications in Drug Development

Why use Methan-d2-ol (

Chiral Methyl Group Synthesis

Methan-d2-ol is a precursor for synthesizing chiral methyl groups . By converting the hydroxyl group to a leaving group and performing a nucleophilic substitution with a third isotope (e.g., Tritium or a specific H), researchers can create a chiral center at the methyl carbon. This is vital for:

-

Mechanistic Enzymology: Determining the stereochemistry of enzymatic reactions (retention vs. inversion).

-

Conformational Analysis: Studying rotamers in drug-receptor binding pockets.

Metabolic Stability Profiling (Deuterium Switch)

In drug candidates containing methoxy groups (

-

Methan-d2-ol allows for the specific synthesis of

analogs to fine-tune metabolic rates (attenuating the KIE compared to fully deuterated variants).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12812205: Methan-d2-ol. [Link]

-

NIST. Thermodynamic Properties of Normal and Deuterated Methanols. J. Phys. Chem. Ref. Data. [Link]

-

Kozma, et al. Refractive index of Methanol and its isotopologues. RefractiveIndex.INFO Database. [Link]

An In-Depth Technical Guide to Deuterated Methan-d2-ol (CH₂DOD) for Researchers and Drug Development Professionals

Abstract

Deuterated methanol-d2 (CH₂DOD), a selectively labeled isotopologue of methanol, has emerged as a valuable tool in a multitude of scientific disciplines, ranging from fundamental mechanistic studies to the forefront of pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and diverse applications of CH₂DOD. By exploring both classical and contemporary synthetic methodologies, this guide offers researchers and drug development professionals the foundational knowledge and practical insights necessary to effectively leverage this unique molecule in their work. Particular emphasis is placed on its role in elucidating reaction mechanisms through the kinetic isotope effect and its strategic implementation in drug design to modulate metabolic pathways and enhance pharmacokinetic profiles.

Introduction: The Significance of Selective Deuteration

Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful technique for probing molecular structure, dynamics, and reactivity. Deuterium (²H or D), a stable isotope of hydrogen, has proven particularly useful due to its twofold increase in mass compared to protium (¹H). This mass difference gives rise to the kinetic isotope effect (KIE) , where the cleavage of a C-D bond is significantly slower than that of a C-H bond. This phenomenon has profound implications for understanding and manipulating chemical and biological processes.

Methanol-d2 (CH₂DOD), with two deuterium atoms on the methyl group, represents a strategic choice for isotopic labeling. It offers a distinct spectroscopic signature and a pronounced KIE at the methyl position, making it an ideal tracer and metabolic modulator. This guide will delve into the multifaceted world of CH₂DOD, providing a detailed exploration of its journey from a laboratory curiosity to a critical component in modern chemical and pharmaceutical research.

A Historical Perspective on the Synthesis of Deuterated Methanols

The journey to synthesize selectively deuterated methanols has evolved in tandem with the broader field of deuterium chemistry. Early methods, developed in the mid-20th century, often relied on the reduction of partially deuterated precursors.

Early Synthetic Strategies: Laying the Foundation

Initial approaches to preparing deuterated methanols were often extensions of established organic reactions, adapted to incorporate deuterium. One of the classical methods involved the reduction of formaldehyde-d₂ (D₂CO) . This deuterated aldehyde, obtainable through the oxidation of deuterated methane derivatives, could be reduced to CH₂DOD using various hydride reagents.

Another early and versatile method was the Grignard reaction . The reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with deuterated formaldehyde (D₂CO) would yield, after acidic workup, methanol-d2. Conversely, a deuterated Grignard reagent (CD₂HMgBr) could react with non-deuterated formaldehyde. These early methods, while foundational, often suffered from limitations in isotopic purity and scalability.

The Evolution towards Selective and Efficient Synthesis

The demand for high-purity deuterated compounds, particularly for spectroscopic and pharmaceutical applications, spurred the development of more refined and selective synthetic routes. The industrial-scale production of fully deuterated methanol (CD₃OD) often involves the catalytic reaction of carbon monoxide with deuterium gas (D₂) under high pressure and temperature.

For the specific synthesis of CH₂DOD, modern organometallic catalysis has provided highly efficient and selective methods. These approaches often utilize transition metal complexes to facilitate hydrogen isotope exchange (HIE) reactions.

Modern Synthetic Approaches to Methanol-d2

Contemporary synthetic chemistry offers a range of sophisticated methods for the preparation of CH₂DOD with high isotopic purity and in good yields. These methods are characterized by their selectivity and milder reaction conditions compared to historical approaches.

Iridium-Catalyzed Hydrogen Isotope Exchange

A powerful modern technique for selective deuteration is the use of iridium-based catalysts. These catalysts can facilitate the direct exchange of hydrogen atoms for deuterium on a variety of organic molecules, including alcohols. The use of deuterium oxide (D₂O) as an inexpensive and readily available deuterium source makes this method particularly attractive. The reaction typically proceeds under basic or neutral conditions and demonstrates high functional group tolerance.[1][2]

Experimental Protocol: Iridium-Catalyzed α-Deuteration of a Primary Alcohol (General Procedure)

-

To a reaction vessel, add the primary alcohol (1.0 mmol), an iridium catalyst such as [Ir(cod)(dppe)]BF₄ (0.01-0.05 mmol), and a suitable solvent (e.g., THF).

-

Add deuterium oxide (D₂O, 10-20 equivalents).

-

If required, add a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by NMR spectroscopy or GC-MS until the desired level of deuteration is achieved.

-

Upon completion, cool the reaction mixture, and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting deuterated alcohol by column chromatography or distillation.

Ruthenium-Catalyzed Selective Deuteration

Ruthenium-based catalysts have also proven to be highly effective for the selective deuteration of alcohols. Similar to iridium catalysts, these systems can utilize D₂O as the deuterium source and often exhibit excellent selectivity for the α-position of the alcohol.[3][4] The mechanism typically involves a dehydrogenation-deuteration sequence, where the alcohol is first oxidized to the corresponding aldehyde or ketone, followed by deuteration of the carbonyl intermediate and subsequent reduction back to the deuterated alcohol.

Caption: Generalized workflow for Ruthenium-catalyzed α-deuteration of a primary alcohol.

Physicochemical and Spectroscopic Properties of Methanol-d2

The substitution of hydrogen with deuterium in methanol leads to subtle but measurable changes in its physical and spectroscopic properties. Understanding these differences is crucial for the effective application of CH₂DOD.

Comparative Physicochemical Properties

| Property | Methanol (CH₃OH) | Methanol-d2 (CH₂DOD) | Methanol-d4 (CD₃OD) |

| Molecular Weight ( g/mol ) | 32.04 | 34.05 | 36.07 |

| Boiling Point (°C) | 64.7 | ~65 | 65.1 |

| Density (g/mL at 20°C) | 0.792 | ~0.81 | 0.888 |

| Refractive Index (n²⁰/D) | 1.328 | ~1.327 | 1.326 |

Note: The properties for CH₂DOD are approximate as they can vary slightly based on isotopic purity.

Spectroscopic Characterization

The isotopic substitution in CH₂DOD gives rise to distinct spectroscopic signatures compared to its non-deuterated and fully deuterated counterparts.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of CH₂DOD is significantly different from that of methanol. The methyl group, which appears as a singlet in CH₃OH, is absent. Instead, a broad singlet corresponding to the hydroxyl proton (OH) is observed, and a small residual signal for any remaining CHD₂OH may be present. The chemical shift of the hydroxyl proton is solvent and temperature-dependent.

-

²H NMR: The deuterium NMR spectrum shows a signal for the deuterium atoms in the methyl group.

-

¹³C NMR: The carbon-13 NMR spectrum of CH₂DOD will show a single resonance for the methyl carbon. Due to the presence of two deuterium atoms, this signal will appear as a quintet due to C-D coupling. The chemical shift will be slightly upfield compared to the quartet observed for the methyl carbon in CH₃OH.

4.2.2. Infrared (IR) Spectroscopy

The vibrational frequencies of bonds involving deuterium are lower than those of the corresponding bonds with protium. This is clearly observed in the IR spectrum of CH₂DOD. The C-D stretching vibrations appear at a lower frequency (around 2000-2260 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The O-D stretch also appears at a lower frequency (around 2500 cm⁻¹) than the O-H stretch (around 3200-3600 cm⁻¹). A comparative study of the infrared spectra of various deuterated methanols was published as early as 1961, providing a foundational understanding of these isotopic effects on vibrational modes.[5][6][7]

4.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak of CH₂DOD will be observed at m/z = 34, which is two mass units higher than that of methanol (m/z = 32). The fragmentation pattern will also differ, reflecting the presence of deuterium atoms. For example, the loss of a deuterium atom from the molecular ion would result in a fragment at m/z = 32.

Applications in Research and Drug Development

The unique properties of CH₂DOD make it a powerful tool in various scientific fields, with particularly significant applications in mechanistic chemistry and drug development.

Elucidating Reaction Mechanisms via the Kinetic Isotope Effect

The primary kinetic isotope effect (KIE), where the rate of a reaction is slower when a C-D bond is broken compared to a C-H bond, is a cornerstone of mechanistic chemistry.[8][9][10][11][12] By synthesizing molecules with deuterium at specific positions and measuring the reaction rates, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. CH₂DOD can be used as a starting material to introduce a deuterated methyl group into a larger molecule, allowing for the study of reactions involving this group.

Caption: Energy profile illustrating the kinetic isotope effect.

A Strategic Tool in Drug Development

In pharmaceutical research, the KIE is strategically employed to improve the metabolic stability of drug candidates. Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be significantly reduced.[8] This can lead to:

-

Increased drug exposure: A slower metabolism results in a longer half-life and higher plasma concentrations of the drug.

-

Reduced dosage: With improved metabolic stability, a lower or less frequent dose may be required to achieve the desired therapeutic effect.

-

Improved safety profile: By blocking a specific metabolic pathway, the formation of potentially toxic metabolites can be avoided.

The "deuterated drug" strategy has gained significant traction, with the first FDA-approved deuterated drug, deutetrabenazine, demonstrating the clinical benefits of this approach.

Case Study: Deuteration of the N-methyl Group in Enzalutamide

Enzalutamide is a drug used to treat prostate cancer. One of its metabolic pathways involves the N-demethylation of an N-methyl group. By replacing the hydrogens of this methyl group with deuterium (creating a -CD₃ group, which can be synthesized from deuterated methanol derivatives), the rate of this metabolic process is slowed.[2][5] This leads to a higher systemic exposure of the active drug and a lower concentration of the N-desmethyl metabolite, potentially improving the drug's efficacy and safety profile.[2][5]

Tracers in Metabolic and Mechanistic Studies

CH₂DOD can serve as a precursor for introducing a deuterated methyl group into various biomolecules. These labeled molecules can then be used as tracers to follow their fate in metabolic pathways using techniques like mass spectrometry and NMR spectroscopy. This allows researchers to map out complex biochemical networks and understand how they are altered in disease states.

Conclusion and Future Outlook

Deuterated methanol-d2 is more than just a solvent; it is a precision tool that empowers researchers to unravel complex chemical and biological processes and to design safer and more effective medicines. The evolution of its synthesis from classical methods to modern catalytic approaches has made this valuable molecule more accessible than ever. As our understanding of the subtle yet profound effects of isotopic substitution continues to grow, the applications of CH₂DOD and other selectively deuterated compounds are poised to expand even further, promising new discoveries and therapeutic innovations. The continued development of highly selective and efficient deuteration methodologies will be a key enabler of this progress, solidifying the role of deuterium chemistry as a vital component of modern scientific research.

References

-

Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. PMC. Available at: [Link]

-

Large deuterium isotope effects and their use: A historical review. ResearchGate. Available at: [Link]

-

[Infrared absorption spectra of methyl alcohols CH3OH, CH3OD and CD3OD, liquids and vapors (3 to 15u)]. PubMed. Available at: [Link]

-

Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science (RSC Publishing). Available at: [Link]

-

Iridium-catalyzed α-selective deuteration of alcohols. PMC - NIH. Available at: [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. Available at: [Link]

-

Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. Available at: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]

-

Infrared Spectra of Methanol and Deuterated Methanols in Gas, Liquid, and Solid Phases. Journal of Chemical Physics. Available at: [Link]

-

Iridium-catalyzed α-selective deuteration of alcohols. ResearchGate. Available at: [Link]

-

Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. Request PDF - ResearchGate. Available at: [Link]

-

Simple and Efficient Catalytic Reaction for the Selective Deuteration of Alcohols. Request PDF - ResearchGate. Available at: [Link]

-

Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Available at: [Link]

-

Kinetic Isotope Effects. Chemistry LibreTexts. Available at: [Link]

-

Kinetic isotope effect. Wikipedia. Available at: [Link]

-

Infrared Spectra of Methanol and Deuterated Methanols in Gas, Liquid, and Solid Phases*. The Journal of Chemical Physics. Available at: [Link]

Sources

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. Methyl Alcohol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Advanced Solubility Profiling in Methan-d2-ol and Deuterated Isotopologues

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Senior Researchers, NMR Spectroscopists, and Formulation Scientists.

Executive Summary: The Isotopic Solvation Landscape

In high-precision structural biology and organic synthesis, deuterated solvents are not merely passive spectral windows; they are distinct thermodynamic environments. While Methanol-d4 (

This guide provides a definitive technical framework for understanding the solubility profiles of organic compounds in Methan-d2-ol. It synthesizes the Solvent Isotope Effect (SIE) with practical micro-solubility protocols, acknowledging that while bulk solubility often mirrors proteo-methanol (

Physicochemical Framework: The Isotope Effect

To predict solubility in Methan-d2-ol, one must interpolate between the well-characterized extremes of proteo-methanol (

Comparative Solvent Properties

The following table synthesizes known data for standard methanols and interpolated values for the d2-isotopologue (

| Property | Methanol ( | Methan-d2-ol ( | Methanol-d4 ( | Impact on Solubility |

| Molar Mass | 32.04 g/mol | ~34.05 g/mol | 36.07 g/mol | Gravimetric conversion factors. |

| Density ( | 0.791 g/mL | ~0.835 g/mL (Est.) | 0.888 g/mL | Affects buoyancy/sedimentation in suspensions. |

| Dielectric Constant ( | 32.7 | ~32.5 | 32.3 | Slight reduction in D-solvents reduces solubility of highly polar ions. |

| Viscosity ( | 0.544 mPa·s | ~0.57 mPa·s | 0.593 mPa·s | Slower mass transfer/dissolution rates in D-solvents. |

| H-Bond Acidity ( | 0.93 | 0.93 | 0.92 | D-bonds are energetically different; often weaker H-bond donors. |

*Note: Values for Methan-d2-ol are theoretically interpolated based on mass-weighted averaging between d0 and d4 variants, as pure bulk experimental data for d2 is rare outside of astrophysical contexts.

The Thermodynamic Solubility Shift

The solubility ratio between a proteo-solvent (

-

Polar Solutes: Generally exhibit lower solubility in deuterated methanol (Inverse Isotope Effect). The

bond is slightly weaker/longer than -

Non-Polar Solutes: Exhibit negligible difference, driven primarily by van der Waals forces which remain largely unchanged by nuclear mass.

Methodological Core: Micro-Scale Solubility Profiling

Given the high cost of Methan-d2-ol (often custom-synthesized or >$500/g), standard shake-flask methods requiring milliliters of solvent are prohibitive. The following Self-Validating Micro-Saturation Protocol is designed for volumes

Protocol: The Isothermal Micro-Slurry Method

Objective: Determine thermodynamic solubility with

Materials:

-

Methan-d2-ol (Isotopic purity

) -

1.5 mL HPLC amber vials with low-volume inserts

-

Temperature-controlled orbital shaker

-

0.22

PTFE syringe filters (pre-saturated)

Step-by-Step Workflow:

-

Excess Addition: Weigh 2.0 mg of analyte into a tared micro-vial. Add 50

of Methan-d2-ol. -

Visual Check: If fully dissolved, add analyte in 1.0 mg increments until a persistent suspension (slurry) is observed.

-

Equilibration: Seal and agitate at

for 24 hours. Crucial: The agitation speed must ensure particle suspension without generating shear heat. -

Phase Separation: Centrifuge at 10,000 RPM for 5 minutes.

-

Sampling: Carefully aspirate the supernatant (avoiding the pellet).

-

Dilution & Quantification: Dilute the supernatant 100x with Proteo-Methanol (

) for HPLC/UV analysis.-

Why Proteo-Methanol? It prevents deuterium exchange errors in the analytical column and is cost-effective.

-

-

Validation: Re-measure the pellet by XRPD (X-Ray Powder Diffraction) to ensure no solvate/polymorph transition occurred during equilibration (e.g., formation of a Methan-d2-ol solvate).

Visualizing the Solvation Mechanism

The following diagram illustrates the differential solvation dynamics. In Methan-d2-ol, the primary isotope effect influences the "cybotactic region" (the ordered solvent shell), altering the entropic penalty of dissolution.

Caption: Thermodynamic cycle showing the divergence in solvation shell energetics between proteo-methanol and Methan-d2-ol, leading to differential solubility.

Critical Application: Chiral Recognition & Mechanistic Probing

The specific utility of Methan-d2-ol (

The Chiral Methyl Group

Unlike

-

Mechanism: The specific spatial arrangement of H and D atoms in the solvent shell can create subtle steric or electronic clashes with the solute's chiral centers.

-

Result: This can lead to measurable solubility differences between enantiomers in Methan-d2-ol, a phenomenon not observed in achiral solvents. This is utilized in Chiral Solvating Agent (CSA) NMR studies to resolve enantiomeric excess without chiral shift reagents.

Experimental Workflow for Chiral Solubility

Caption: Workflow for detecting diastereomeric solubility differences using chiral Methan-d2-ol.

References

-

NIST Chemistry WebBook. Methanol-d4 and Isotopologues: Thermophysical Properties. National Institute of Standards and Technology. [Link]

-

Reich, H. J. Solvent Isotope Effects in NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Alvarez, F. J., & Schowen, R. L. Mechanistic studies of solvent isotope effects. In Isotopes in Organic Chemistry, Elsevier. [Link]

-

PubChem Compound Summary. Methanol-d4 (CID 71568) and Deuterated Derivatives. National Library of Medicine. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for NMR solvent properties and impurities). [Link]

Methodological & Application

Methan-d2-ol in quantitative NMR (qNMR) analysis

Application Note: Methan-d2-ol ( ) in Quantitative NMR (qNMR)

Executive Summary

Methan-d2-ol (

-

As a Reference: It is the primary residual species (

) in Methanol-d4 ( -

As an Analyte: It serves as a stable isotope tracer in metabolic studies and a precursor for hyperpolarized

probes (e.g., [1-

This guide provides protocols for properly utilizing the

Technical Background: The Physics of the Signal

Understanding the spectral signature of Methan-d2-ol is prerequisite for accurate integration. Unlike the singlet of non-deuterated methanol (

The Quintet Mechanism

The proton (

-

Spin of Deuterium (

): 1 -

Number of coupling nuclei (

): 2 -

Multiplicity Rule:

lines. -

Intensity Distribution: Unlike the Pascal's triangle (1:2:1) for spin-1/2 nuclei, two spin-1 nuclei produce a 1:2:3:2:1 intensity pattern.

Spectral Parameters

| Parameter | Value | Notes |

| Chemical Shift ( | 3.31 ppm | Standard reference in |

| Multiplicity | Quintet (quin) | 1:2:3:2:1 intensity ratio. |

| Coupling Constant ( | ~1.7 Hz | Geminal coupling. Requires high resolution to resolve. |

| Carbon Satellite | 49.0 ppm ( | Septet in |

Protocol A: Chemical Shift Referencing using Residual Methan-d2-ol

For researchers using Methanol-d4 (

Objective: Accurately reference 1H qNMR spectra using the residual

Workflow Diagram

Figure 1: Decision tree for verifying and setting the chemical shift reference using the residual Methan-d2-ol signal.

Step-by-Step Procedure

-

Acquisition: Acquire the

NMR spectrum.[2][4] Ensure the spectral width covers -2 to 14 ppm. -

Identification: Locate the signal near 3.31 ppm.[1][3]

-

Note: Pure

also contains water (

-

-

Validation: Zoom in on the 3.31 ppm peak. You must observe the quintet splitting (

).-

Troubleshooting: If the peak appears as a broad singlet, your field homogeneity (shimming) is poor, or line broadening (LB) is set too high (>0.5 Hz).

-

-

Calibration: Place the cursor on the central peak (the tallest of the five) and calibrate to 3.310 ppm .

Protocol B: Quantitative Determination of Methan-d2-ol (Analyte)

For researchers quantifying Methan-d2-ol in metabolic tracers or reaction mixtures.

Objective: Quantify the concentration of Methan-d2-ol in a sample using an Internal Standard (IS).

Reagents and Standards

-

Analyte: Methan-d2-ol (

).[2][5] -

Solvent:

(Recommended to avoid overlap with solvent residual peaks) or DMSO-d6.-

Avoid: Methanol-d4 (solvent signals will mask the analyte).

-

-

Internal Standard (IS): Maleic Acid (Singlet, ~6.0 ppm) or Potassium Hydrogen Phthalate (KHP).

-

Requirement: The IS must have a

relaxation time similar to or longer than the analyte to ensure efficient recycling, or D1 must be adjusted to the longest

-

qNMR Acquisition Parameters

The presence of deuterium on the carbon reduces the dipolar relaxation efficiency for the remaining proton, potentially increasing the

| Parameter | Setting | Rationale |

| Pulse Angle | 90° | Maximizes signal-to-noise ratio (SNR). |

| Relaxation Delay (D1) | Must be | |

| Acquisition Time (AQ) | Ensures full decay of the FID and high digital resolution. | |

| Spectral Width | 20 ppm | Covers all signals including IS. |

| Scans (NS) | 16, 32, or 64 | Based on concentration (SNR > 150:1 required). |

| Decoupling | None (Standard) or |

Experimental Workflow

-

Sample Preparation:

-

Weigh 5–10 mg of Methan-d2-ol sample (

) into a vial. -

Weigh 5–10 mg of Internal Standard (

) into the same vial. -

Dissolve in 600 µL

.

-

-

Acquisition:

-

Insert sample and lock/shim.

-

Determine

for Methan-d2-ol (using t1ir inversion recovery) if unknown. -

Set D1 =

. -

Run the qNMR experiment (e.g., zg or zg30).

-

-

Processing:

-

Apply Exponential Multiplication (LB = 0.3 Hz).

-

Phase and Baseline correct (automatic + manual adjustment).

-

Integration:

-

Integrate the IS signal (

). -

Integrate the Methan-d2-ol signal at 3.31 ppm (

). -

Note: If not decoupling deuterium, integrate the entire quintet (all 5 peaks).

-

-

-

Calculation:

-

(Number of protons in

- (Adjust for D2 isotope mass).

-

(Number of protons in

Advanced Application: Metabolic Tracing

In metabolic flux analysis, Methan-d2-ol tracks the conversion of methanol to formaldehyde/formate without losing the carbon-hydrogen label immediately.

Pathway Diagram

Figure 2: Metabolic oxidation pathway of Methan-d2-ol and corresponding NMR signatures.

Key Insight: The transition from

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

-

Eurisotop. (n.d.). Deuterated Solvents and Reagents: Methan-d2-ol Specification. Eurisotop Product Catalog. Link

-

Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

-

Coudert, L. H. (2014).[5] The Torsional Spectrum of Doubly Deuterated Methanol

. International Symposium on Molecular Spectroscopy. Link[5] -

Comment, A. (2015). Metabolic and Molecular Imaging by Hyperpolarized Magnetic Resonance.[6] 56th ENC NMR Conference. Link

Optimizing deuterated methylation with Methan-d2-ol

The targeted methylation of drug candidates using deuterated reagents is a proven strategy for enhancing their therapeutic potential. By leveraging Methanol-d4 as a starting material, researchers can access the valuable -CD3 group in a cost-effective manner. The key to success lies in the initial activation of methanol to a potent electrophile like CD3I or by employing robust methodologies like the Mitsunobu reaction. Rigorous optimization of reaction conditions and comprehensive analytical validation using both MS and NMR are paramount to ensure the integrity and purity of the final deuterated compound, paving the way for its use in advanced pharmacokinetic and clinical studies. [25][26]

References

- A Researcher's Guide to High-Resolution Mass Spectrometry for Deuterated Compound Analysis. (n.d.). Benchchem.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem.

- Synthesis of deuterated metabolites. (n.d.). Hypha Discovery.

- What is Deuterated Iodomethane and How is it Synthesized?. (n.d.). Guidechem.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- He, Y., Tang, C., Mao, J., Liu, Z., Huang, W., & Mao, Z. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838–842.

- How do you make iodomethane d3?. (2023, August 7). Bloom Tech.

- IODOMETHANE-D3 synthesis. (n.d.). ChemicalBook.

- The Application of Deuterated Compounds in Elucidating Metabolic Pathways. (n.d.). Benchchem.

- Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(46), 11751-11772.

- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.

- Deuterated Compounds. (2025, May 29). Simson Pharma Limited.

- Method for separating deuterated methyl iodide. (n.d.). Google Patents.

- Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. (n.d.). ACS Publications.

- Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. (2021, August 6). WIPO Patentscope.

- Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry, 27(46), 11751–11772.

- Deuteration Degree‐Controllable Methylation via a Cascade Assembly Strategy using Methylamine‐Water as Methyl Source. (n.d.). ResearchGate.

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Preprints.org.

- Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?. (2021, May 6). ResearchGate.

- Rapid and Direct Site-Specific Deuteration Monitoring. (n.d.). Brightspec.

- Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). (2025, November 5). ResolveMass Laboratories Inc.

- 9.14: Biological Methylating Reagents. (2014, August 29). Chemistry LibreTexts.

- How can I figure out the percentage of deuterium incorporation in product?. (2014, December 24). ResearchGate.